molecular formula C27H20FN5OS B282739 N-(2-fluorophenyl)-4-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide

N-(2-fluorophenyl)-4-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide

Cat. No. B282739
M. Wt: 481.5 g/mol
InChI Key: KQYNNGVCPNECJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide involves the inhibition of various enzymes and receptors, including kinases and G protein-coupled receptors. This compound has been shown to have a high affinity for these targets, which allows it to modulate their activity and function.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter release. These effects make it a valuable tool for studying various cellular and molecular processes.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-fluorophenyl)-4-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide in lab experiments include its high potency and selectivity, as well as its ability to modulate various targets. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the use of N-(2-fluorophenyl)-4-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide in scientific research. These include the development of new analogs with improved potency and selectivity, the identification of new targets for this compound, and the application of this compound in new areas of research, such as epigenetics and stem cell biology.
Conclusion:
In conclusion, N-(2-fluorophenyl)-4-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide is a valuable tool for scientific research, with a wide range of applications and potential future directions. Its unique structure and properties make it a valuable tool for studying various biochemical and physiological processes, and its use in lab experiments has the potential to lead to new discoveries and advancements in the field of science.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-4-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide involves several steps, including the reaction of 2-fluoroaniline with 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, followed by the reaction of the resulting intermediate with 4-formylbenzoic acid. The final product is obtained by purification and isolation of the desired compound.

Scientific Research Applications

N-(2-fluorophenyl)-4-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide has been used in a wide range of scientific research applications, including drug discovery, cancer research, and neuroscience. This compound has been shown to have potent inhibitory effects on various enzymes and receptors, making it a valuable tool for studying their functions and interactions.

properties

Molecular Formula

C27H20FN5OS

Molecular Weight

481.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzamide

InChI

InChI=1S/C27H20FN5OS/c28-23-8-4-5-9-24(23)30-26(34)21-12-10-19(11-13-21)18-35-27-32-31-25(20-14-16-29-17-15-20)33(27)22-6-2-1-3-7-22/h1-17H,18H2,(H,30,34)

InChI Key

KQYNNGVCPNECJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F)C5=CC=NC=C5

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F)C5=CC=NC=C5

Origin of Product

United States

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